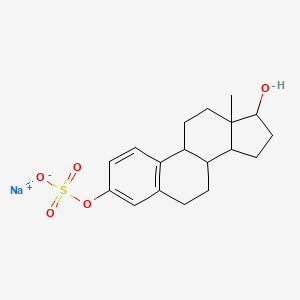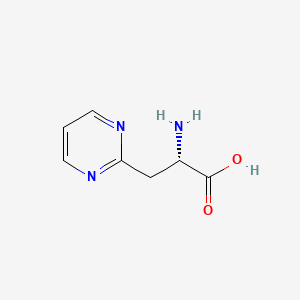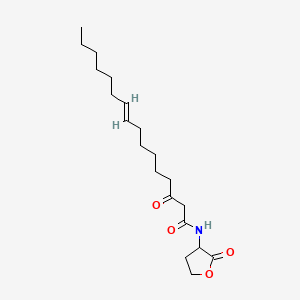![molecular formula C6H4IN3 B12289265 3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)
3-Iodo-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . Another method utilizes a catalyst-free, additive-free, and eco-friendly approach under microwave conditions, involving enaminonitriles and benzohydrazides . These methods offer high yields and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve scalable microwave-mediated synthesis or one-pot synthesis using dicationic molten salts as catalysts . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using iodine (III) reagents.
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Iodine (III) reagents.
Reduction: Hydrazine derivatives.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of triazolopyridine derivatives with different substituents.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Iodo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as kinases. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to the inhibition of cancer cell proliferation . The compound binds to the active sites of these kinases, blocking their activity and inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but different nitrogen positioning.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with notable pharmacological activities.
Triazolo[4,3-a]pyrazine: Known for its dual inhibitory activities against kinases.
Uniqueness: 3-Iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and potential applications. Its ability to inhibit specific kinases makes it a promising candidate for anticancer research.
Propiedades
Fórmula molecular |
C6H4IN3 |
|---|---|
Peso molecular |
245.02 g/mol |
Nombre IUPAC |
3-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H4IN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H |
Clave InChI |
ATNCQKZWFMPMLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=C(N2C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5S,8R,9S,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12289188.png)

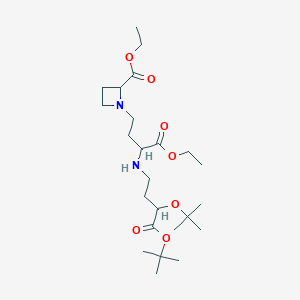


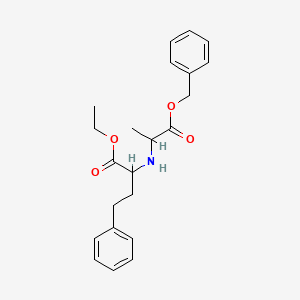


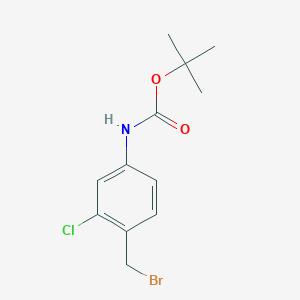

![[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12289242.png)
